molecular formula C15H17IN2O4S B308418 METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B308418
M. Wt: 448.3 g/mol
InChI Key: ZQBNDXCEMFDPRI-UHFFFAOYSA-N
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Description

METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethoxy group, a hydroxy group, an iodine atom, and a thioxo group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the iodination of a suitable phenol derivative, followed by the introduction of the ethoxy group through an etherification reaction. The pyrimidine ring is then constructed via a cyclization reaction, and the thioxo group is introduced through a thiolation step. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a deiodinated product.

    Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The hydroxy and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. The thioxo group can undergo redox reactions, potentially modulating cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate
  • (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholino)methanethione
  • (2E)-3-(3-Ethoxy-4-hydroxy-5-iodophenyl)acrylic acid

Uniqueness

METHYL 4-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C15H17IN2O4S

Molecular Weight

448.3 g/mol

IUPAC Name

methyl 4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17IN2O4S/c1-4-22-10-6-8(5-9(16)13(10)19)12-11(14(20)21-3)7(2)17-15(23)18-12/h5-6,12,19H,4H2,1-3H3,(H2,17,18,23)

InChI Key

ZQBNDXCEMFDPRI-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OC)I)O

Origin of Product

United States

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